3-Benzylsulfonylazetidine hydrochloride

physicochemical properties molecular weight heavy atom count

Medicinal chemistry campaigns requiring sulfonyl-azetidine cores often face unnecessary synthetic overhead from Boc-deprotection steps and acid-labile substrate incompatibility. 3-Benzylsulfonylazetidine hydrochloride solves this with an unprotected secondary amine handle, eliminating deprotection entirely. • Free NH azetidine eliminates Boc cleavage, reducing step count and avoiding acidic conditions that degrade sensitive substrates. • Hydrochloride salt (HBD = 2) enhances aqueous solubility vs. free base (HBD = 1) for amide couplings, reductive aminations, and bioconjugation in buffered media. • ≥98% purity minimizes carry-through impurities that complicate downstream purification. • Multi-vendor stock availability ensures supply chain redundancy and accelerated procurement timelines.

Molecular Formula C10H14ClNO2S
Molecular Weight 247.74 g/mol
CAS No. 1864064-19-6
Cat. No. B1379040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzylsulfonylazetidine hydrochloride
CAS1864064-19-6
Molecular FormulaC10H14ClNO2S
Molecular Weight247.74 g/mol
Structural Identifiers
SMILESC1C(CN1)S(=O)(=O)CC2=CC=CC=C2.Cl
InChIInChI=1S/C10H13NO2S.ClH/c12-14(13,10-6-11-7-10)8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8H2;1H
InChIKeyONCNRQDZWZNGJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzylsulfonylazetidine Hydrochloride Identity and Scaffold


3-Benzylsulfonylazetidine hydrochloride (CAS 1864064-19-6) is a four-membered nitrogen-containing heterocycle (azetidine) bearing a benzylsulfonyl substituent at the 3-position, supplied as the hydrochloride salt with molecular formula C₁₀H₁₄ClNO₂S and a molecular weight of 247.74 g/mol [1]. The compound is listed as a versatile small-molecule scaffold intended for research and further manufacturing use , characterized by the inherent ring strain of the azetidine core and the electron-withdrawing sulfone moiety, which together define its reactivity profile and distinguish it from non-sulfonylated azetidines.

Scaffold format Unprotected azetidine NH for direct functionalization
Reactivity profile Benzylsulfonyl electron-withdrawing group modulates core reactivity
Handling form Hydrochloride salt for ease of weighing and transfer

Why 3-Benzylsulfonylazetidine Hydrochloride Is Irreplaceable


Generic substitution within the azetidine or sulfonamide class fails because the specific combination of a free azetidine NH, the benzylsulfonyl electron-withdrawing group, and the hydrochloride salt form creates a unique reactivity and physicochemical profile that is absent in N-protected, N-alkylated, or non-sulfonylated analogs [1]. The benzylsulfonyl substituent markedly alters the pKa of the azetidine nitrogen, solvation properties, and the compound’s behavior as a synthetic intermediate, making it non-interchangeable with close relatives such as 3-(benzenesulfonyl)azetidine or N-Boc-3-(benzylsulfonyl)azetidine for applications requiring the free secondary amine .

Target compound
Substitutes may differ
Free azetidine NH — no deprotection step
N-Boc analogs require acidic cleavage conditions
Benzylsulfonyl with methylene spacer — tuned pKa and sterics
Benzenesulfonyl analog lacks spacer; solvation and pKa may shift
Hydrochloride salt — defined solid-state properties
Free base may differ in solubility and handling behavior

3-Benzylsulfonylazetidine Hydrochloride vs. Closest Analogs


Molecular Weight and Heavy Atom Count Comparison

3-Benzylsulfonylazetidine hydrochloride (C₁₀H₁₄ClNO₂S) possesses a molecular weight of 247.74 g/mol and a heavy atom count of 15, compared to the non-halide free base 3-(benzenesulfonyl)azetidine (C₉H₁₁NO₂S, MW 197.25 g/mol, heavy atom count 13) [1]. The benzylsulfonyl analog introduces a methylene spacer between the sulfone and the phenyl ring, increasing molecular flexibility (rotatable bond count = 3 vs. 2 for the benzenesulfonyl analog) and altering steric and electronic properties [1].

Molecular weight
Computed context
247.74 g/mol vs 197.25 g/mol
Supports scaffold differentiation
ΔMW = +50.49 g/mol; +1 rotatable bond
physicochemical properties molecular weight heavy atom count

Purity Specification and Batch Consistency

Multiple vendors, including Leyan (Cat. 1538653) and ChemScene (Cat. CS-0467986), specify a minimum purity of 98% for 3-benzylsulfonylazetidine hydrochloride , whereas the free base 3-(benzenesulfonyl)azetidine is offered at a minimum purity of 95% by AKSci (Cat. 4158DL) . Primary vendor-specified purity serves as a procurement-relevant differentiator when reproducible downstream chemistry demands low-impurity inputs.

Purity specification
Data to verify
≥98%
Supports impurity-control review
Vendor-specified; analytical method may vary
purity quality specification batch consistency

Hydrogen-Bond Donor Count and Solubility

3-Benzylsulfonylazetidine hydrochloride has a computed hydrogen-bond donor count of 2 (from the protonated azetidine NH₂⁺), compared to 1 for the neutral free base 3-(benzenesulfonyl)azetidine [1]. The presence of the hydrochloride salt increases aqueous solubility and alters solid-state properties, which can be advantageous for solution-phase chemistry and certain biological assays where higher aqueous solubility is desired [1].

H-bond donor count
Computed context
HBD = 2 vs HBD = 1
May support aqueous solubility selection
Salt form vs free base comparison
hydrogen-bond donor solubility formulation

Multi-Vendor Supply and Global Inventory

3-Benzylsulfonylazetidine hydrochloride is listed with measurable inventory by multiple suppliers (CymitQuimica, ChemScene, Leyan, Chemsrc) , while the closely related free base 3-benzylsulfonylazetidine is catalogued by fewer vendors and often requires inquiry for availability . Multi-vendor availability with defined stock levels reduces supply risk and permits competitive procurement.

Vendor inventory
Source review
≥4 vendors with confirmed stock
May reduce supply-chain risk
Catalog data as of May 2026
supply chain sourcing global inventory

3-Benzylsulfonylazetidine Hydrochloride Application Scenarios


Medicinal Chemistry Scaffold Diversification

When a medicinal chemistry campaign requires late-stage functionalization of a sulfonyl-azetidine core with a free secondary amine, 3-benzylsulfonylazetidine hydrochloride provides the unprotected azetidine handle without the need for Boc-deprotection, reducing synthetic step count and avoiding acidic cleavage conditions that may compromise acid-sensitive substrates .

High-Purity Intermediate for Sulfonamide Bioisosteres

With a vendor-specified purity of ≥98% , this compound serves as a high-quality intermediate for synthesizing sulfonamide-based bioisosteres, where Carry-through of impurities can lead to complex mixture purification in downstream steps. The hydrochloride salt form also facilitates handling and weighing relative to hygroscopic free bases .

Aqueous-Phase Reactions with Enhanced Solubility

The hydrochloride salt (HBD = 2) offers superior aqueous solubility compared to the free base (HBD = 1) [1], making it the preferred form for developing aqueous-phase reactions such as amide couplings, reductive aminations, or bioconjugation protocols conducted in buffered solutions.

Multi-Vendor Inventory for Time-Sensitive Research

For research programs operating under tight timelines, the confirmed multi-vendor stock availability eliminates long lead times and single-supplier dependency, enabling faster procurement and reducing project delay risk.

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold diversification
Free amine handle
Reactivity without deprotection step
Sulfonamide bioisostere intermediate
≥98% purity specification
Impurity carry-through review
Aqueous-phase reaction development
Salt-form solubility profile
Solution-phase compatibility
Time-sensitive procurement
Multi-vendor stock availability
Supply-chain risk review
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